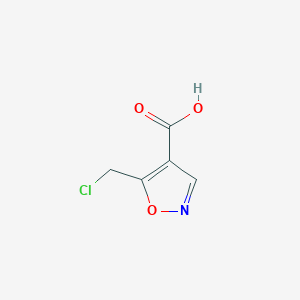![molecular formula C13H8F3NO2 B1602633 5-[3-(Trifluoromethyl)phenyl]nicotinic acid CAS No. 893740-46-0](/img/structure/B1602633.png)
5-[3-(Trifluoromethyl)phenyl]nicotinic acid
Overview
Description
5-[3-(Trifluoromethyl)phenyl]nicotinic acid, also known as TPN-1, is a chemical compound that has been extensively studied in scientific research. It belongs to the class of nicotinic acid derivatives and has been found to exhibit various biological activities.
Scientific Research Applications
Pharmaceutical Drug Development
The trifluoromethyl group in 5-[3-(Trifluoromethyl)phenyl]nicotinic acid is a common pharmacophore in drug design due to its ability to enhance the biological activity of pharmaceuticals . This compound can be utilized in the development of new drugs, particularly for diseases where modulation of nicotinic receptors is beneficial. Its structural similarity to nicotinic acid, a key vitamin (B3), suggests potential applications in metabolic disorders and cardiovascular diseases.
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. Its aromatic ring with a trifluoromethyl group can be used to introduce fluorine into other molecules, which is particularly valuable in creating compounds with increased metabolic stability and improved pharmacokinetic properties .
Material Science
In material science, 5-[3-(Trifluoromethyl)phenyl]nicotinic acid could be used to synthesize novel polymers or coatings with unique properties, such as increased resistance to degradation or altered electrical conductivity. The presence of fluorine atoms could lead to materials with lower surface energies, making them useful in hydrophobic coatings .
Analytical Chemistry
As an analytical standard, this compound can aid in the calibration of instruments and the development of analytical methods for detecting nicotinic acid derivatives in complex mixtures. This is crucial for quality control in pharmaceutical manufacturing and for environmental monitoring of these compounds .
Agrochemical Research
The trifluoromethyl group is known to impart herbicidal, fungicidal, and insecticidal properties to molecules. Therefore, 5-[3-(Trifluoromethyl)phenyl]nicotinic acid could be a precursor in the synthesis of new agrochemicals aimed at improving crop protection .
Neurological Research
Given the role of nicotinic acid in brain function, derivatives like 5-[3-(Trifluoromethyl)phenyl]nicotinic acid may be explored for their neuroprotective effects or as potential treatments for neurodegenerative diseases. Research in this area could lead to breakthroughs in the management of conditions such as Alzheimer’s and Parkinson’s disease .
properties
IUPAC Name |
5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)11-3-1-2-8(5-11)9-4-10(12(18)19)7-17-6-9/h1-7H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOWGSBZIKCQTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=CN=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20588057 | |
| Record name | 5-[3-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20588057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[3-(Trifluoromethyl)phenyl]nicotinic acid | |
CAS RN |
893740-46-0 | |
| Record name | 5-[3-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20588057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Disodium;5-[3-pyridin-2-yl-6-(5-sulfonatofuran-2-yl)-1,2,4-triazin-5-yl]furan-2-sulfonate;hydrate](/img/structure/B1602550.png)












